1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
Overview
Description
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C17H8F12N2O and its molecular weight is 484.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry
A key application of bis-urea compounds, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, is in the formation of supramolecular assemblies. Shimizu et al. (2005) developed macrocyclic bis-ureas that predictably self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This self-assembly pattern offers a potential as supramolecular building blocks for creating materials with specific binding properties and specificity, such as tubular assemblies that can reversibly bind and exchange guest molecules, thereby presenting a promising avenue for the development of new porous materials with applications in catalysis, separation, and storage technologies (Shimizu, Hughes, Smith, Samuel, & Ciurtin-Smith, 2005).
Metal-to-Ligand Charge Transfer
Another significant area of application involves the coordination compounds where bis-phenanthroline compounds, akin to bis-urea derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have practical implications in photophysical and photochemical applications, including light-emitting devices, sensors, and photovoltaic cells. Scaltrito et al. (2000) detailed the properties of Cu(I) complexes with bis-phenanthroline ligands, demonstrating their long-lived excited states and potential for quenching in the presence of Lewis bases, suggesting avenues for the design of new materials for energy conversion and electronic applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Drug Design
In the pharmaceutical field, ureas, including structures similar to this compound, are integral in drug design due to their unique hydrogen bonding capabilities. These properties make them crucial for modulating drug-target interactions, leading to advancements in the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al. (2017) highlighted the broad range of bioactivities facilitated by urea derivatives, underscoring their importance in medicinal chemistry for targeting various biological molecules such as kinases, proteases, and epigenetic enzymes (Jagtap, Kondekar, Sadani, & Chern, 2017).
Hydrogen Storage
Additionally, urea has been explored as a potential hydrogen carrier for fuel cells, providing a sustainable and long-term energy supply. Rollinson et al. (2011) assessed the suitability of urea as a hydrogen source, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This review suggests urea's potential role in addressing future sustainable hydrogen supply challenges, given its abundant production and the established infrastructure for its manufacture (Rollinson, Jones, Dupont, & Twigg, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are the human ether-a-go-go-related gene (HERG) potassium channels and the α-subunit of the channel . These channels play a crucial role in the electrical activity of the heart and nervous system.
Mode of Action
This compound interacts with its targets by activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This interaction leads to changes in the activity of the HERG channels .
Biochemical Pathways
The compound affects the biochemical pathways involved in the regulation of electrical activity in the heart and nervous system. By interacting with the HERG potassium channels, it influences the flow of potassium ions, which is essential for the repolarization phase of the cardiac action potential .
Result of Action
The activation of HERG channels by this compound results in increased steady-state and tail current at all voltages tested . This can have significant effects at the molecular and cellular levels, potentially influencing heart rhythm and nervous system function.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea are not fully understood yet. It is known that thiourea derivatives, such as 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are commonly used as hydrogen-bond donors in the activation of carbonyls, nitroolefins, imines, etc . They have the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known that thiourea derivatives can activate substrates and stabilize partially developing negative charges in the transition states, which suggests that they may interact with biomolecules in a similar manner .
Properties
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOMBKZFUMALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333044 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3824-74-6 | |
Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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